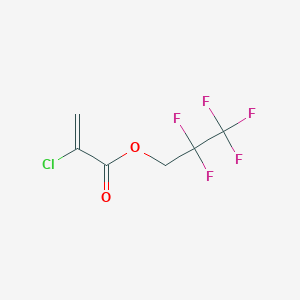![molecular formula C13H10N2S B14441487 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine CAS No. 75997-12-5](/img/structure/B14441487.png)
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. It has garnered interest due to its potential pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones, which are then further cyclized to yield the desired thienodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to modulatory sites on the GABA receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties .
Comparación Con Compuestos Similares
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Deschloroetizolam: A dechlorinated analog of etizolam with similar pharmacological effects.
Triazolam: A benzodiazepine with a similar mechanism of action but different chemical structure
Uniqueness
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural features, such as the presence of a thiophene ring fused to a diazepine ring. This structural modification imparts distinct pharmacological properties and differentiates it from traditional benzodiazepines .
Propiedades
Número CAS |
75997-12-5 |
|---|---|
Fórmula molecular |
C13H10N2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
7-phenyl-8H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-7,9H,8H2 |
Clave InChI |
AEQULRBZBPAESR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CS2)C=NN=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



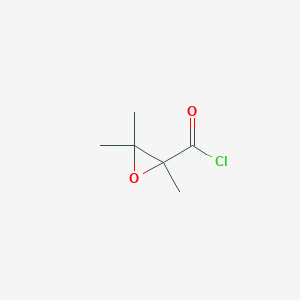
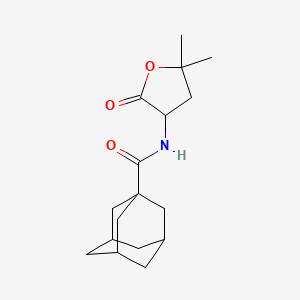
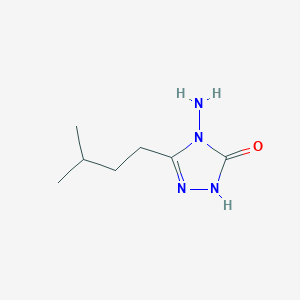
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

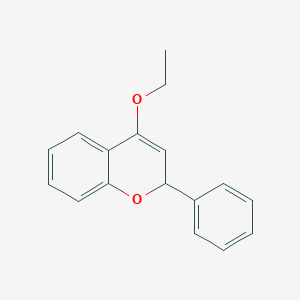
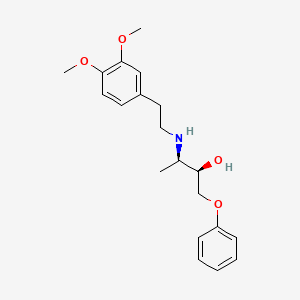
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

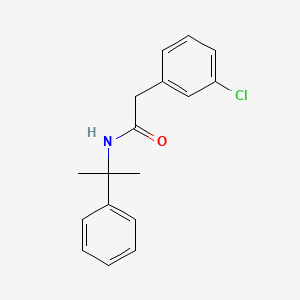
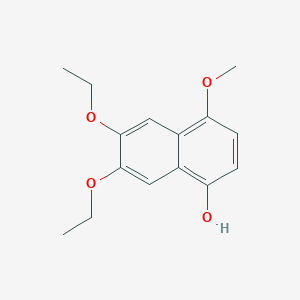
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
